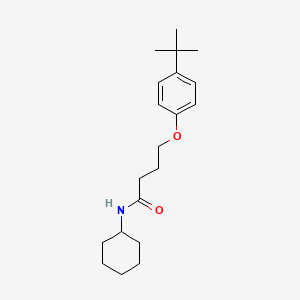![molecular formula C28H25ClN2O3S B11633617 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11633617.png)
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains a carbazole moiety, which is known for its electronic properties, making it a valuable component in materials science and organic electronics.
Métodos De Preparación
The synthesis of N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE involves multiple steps, typically starting with the preparation of the carbazole derivative. The synthetic route often includes:
Formation of the Carbazole Derivative: This step involves the reaction of carbazole with appropriate reagents to introduce the desired substituents.
Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chloride to form the sulfonamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used in the synthesis of advanced materials, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: In the industrial sector, it is used in the production of high-performance materials, including coatings and polymers.
Mecanismo De Acción
The mechanism of action of N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The carbazole moiety plays a crucial role in its electronic properties, facilitating charge transfer and interaction with other molecules. The sulfonamide group enhances its binding affinity to target proteins, making it effective in modulating biological pathways.
Comparación Con Compuestos Similares
N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE can be compared with similar compounds such as:
1,3-Bis(N-carbazolyl)benzene: Known for its use in organic electronics, particularly in OLEDs.
Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: Used in memory devices due to its resistive switching properties.
1,3,5-Tri(9-carbazolyl)benzene: An excellent hole-transporting material used in light-emitting diodes.
The uniqueness of N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE lies in its combined structural features, which provide a balance of electronic properties and binding affinity, making it versatile for various applications.
Propiedades
Fórmula molecular |
C28H25ClN2O3S |
|---|---|
Peso molecular |
505.0 g/mol |
Nombre IUPAC |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-chloro-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C28H25ClN2O3S/c1-20-8-2-5-11-26(20)31(35(33,34)23-16-14-21(29)15-17-23)19-22(32)18-30-27-12-6-3-9-24(27)25-10-4-7-13-28(25)30/h2-17,22,32H,18-19H2,1H3 |
Clave InChI |
JJLZLQSHVHWKRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-6-{4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633536.png)

![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-chlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11633547.png)
![2,5-Bis(1,3-benzodioxol-5-yl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B11633550.png)
![prop-2-en-1-yl 2-{2-(2-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633553.png)
![methyl 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoate](/img/structure/B11633554.png)
![4-({2-(furan-2-yl)-4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11633559.png)
![6-[(5Z)-5-{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11633565.png)
![ethyl 2-{(3E)-2-(3-bromophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633578.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(3-chlorophenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633580.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B11633603.png)
![2-cyclopropyl-N'-[(E)-(2-fluorophenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11633611.png)
![8-ethyl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11633622.png)
![3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11633625.png)
